Home > Products > Building Blocks P14158 > 6-Bromo-4-methoxyquinazoline
6-Bromo-4-methoxyquinazoline - 915924-79-7

6-Bromo-4-methoxyquinazoline

Catalog Number: EVT-1796247
CAS Number: 915924-79-7
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-4-hydroxyquinazoline

  • Compound Description: 6-Bromo-4-hydroxyquinazoline serves as a key starting material in synthesizing various 6-bromoquinazolinone derivatives. [] These derivatives have been investigated for their potential pharmacological activities.

Ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate

  • Compound Description: This compound is synthesized from 6-bromo-2-phenyl-1,3,4-benzoxazinone and ethyl glycinate. It acts as a crucial intermediate in synthesizing various substituted 6-bromoquinazolinones, which are further evaluated for pharmacological activities like antibacterial, anti-inflammatory, and analgesic effects. []

1-Amino-5-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)methyl-1,3,4-triazin-2-thiol

  • Compound Description: This compound, derived from a 6-bromoquinazolinone precursor, has been synthesized and investigated for potential pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects. []

6-Bromo-2-chloro-4-methylquinoline

  • Compound Description: This compound serves as a crucial starting material for various syntheses in the context of infectious disease research. [] Its preparation involves a condensation reaction followed by a Knorr reaction, highlighting common synthetic routes for these heterocycles.

6-Bromo-4-(4-pyrazinyl)quinoline

  • Compound Description: This compound is the final product of a multi-step synthesis involving a palladium-catalyzed coupling reaction. []
Overview

6-Bromo-4-methoxyquinazoline is a heterocyclic organic compound with the molecular formula C9H7BrN2OC_9H_7BrN_2O and a molecular weight of approximately 239.07 g/mol. It is classified as a quinazoline derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound is recognized for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.

Source and Classification

6-Bromo-4-methoxyquinazoline can be sourced from various chemical suppliers and research institutions. It is categorized under heterocyclic compounds, specifically within the quinazoline family, which are characterized by their fused benzene and pyrimidine rings. The compound has been identified with the CAS Number 915924-79-7, indicating its unique identity in chemical databases such as PubChem and BenchChem .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-bromo-4-methoxyquinazoline typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with 4-bromoaniline and methoxy-containing reagents.
  2. Cyclization Reaction: A common method involves the cyclization of an aniline derivative with a carbonyl compound or an isocyanate to form the quinazoline ring.
  3. Optimization: Various synthetic routes have been optimized for yield and purity. For example, one method involves refluxing 4-bromoaniline with a methoxycarbonyl compound under specific conditions to enhance product formation .

Technical Steps

  • Reagents Used: Common reagents include potassium carbonate as a base and acetonitrile as a solvent.
  • Temperature Control: The reaction temperature is crucial; typically maintained around 100 °C during refluxing to facilitate cyclization while minimizing side reactions.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-bromo-4-methoxyquinazoline features:

  • A bromine atom at the 6-position.
  • A methoxy group (-OCH₃) at the 4-position.

The structural representation can be summarized using its InChI key (SCWYBXFJOPLSQA-UHFFFAOYSA-N) and canonical SMILES notation (COC1=NC=NC2=C1C=C(C=C2)Br) which provide insights into its connectivity and stereochemistry .

Visualization

A visual representation of the molecule can be generated using cheminformatics software that displays its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-4-methoxyquinazoline participates in various chemical reactions typical of quinazoline derivatives:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitutions, allowing for further functionalization.
  • Condensation Reactions: It can react with electrophiles to form more complex structures, expanding its utility in synthetic organic chemistry.
Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-bromo-4-methoxyquinazoline often involves:

  • Interaction with Biological Targets: These compounds may inhibit specific enzymes or receptors, influencing various biological pathways.
  • Pharmacodynamics: Understanding how these interactions occur at the molecular level is crucial for developing effective therapeutic agents.

Research indicates that quinazoline derivatives can exhibit anticancer properties by targeting specific kinases involved in cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellowish powder.
  • Purity: Generally available at a purity level of around 95% .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.
Applications

Scientific Uses

6-Bromo-4-methoxyquinazoline has several applications in scientific research:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs, particularly in oncology and anti-inflammatory research.
  • Chemical Biology: Used in studies investigating enzyme inhibition and receptor binding assays.
Introduction to 6-Bromo-4-methoxyquinazoline in Contemporary Medicinal Chemistry

Historical Evolution of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have evolved from simple natural product scaffolds to privileged structures in targeted cancer therapy. The isolation of vasicine (peganine) from Adhatoda vasica in 1888 marked the first recognized quinazoline alkaloid with biological activity, though its therapeutic potential remained unexplored for decades . The modern era of quinazoline-based drug discovery accelerated in the early 2000s with the FDA approval of EGFR inhibitors gefitinib (2003) and erlotinib (2004), which established the quinazoline core as a validated pharmacophore for kinase inhibition [5] . Subsequent innovations focused on halogenated derivatives to enhance potency and selectivity. The strategic incorporation of bromine at the C6 position emerged as a significant advancement, with studies demonstrating that 6-bromo substitution significantly enhances cytotoxic activity by improving DNA interaction and kinase binding affinity [1] [5]. This historical progression underscores a deliberate shift from broad-spectrum cytotoxic agents to targeted molecules optimized through structure-activity relationship (SAR) studies.

Table 1: Historical Development of Key Quinazoline-Based Therapeutics

YearCompoundTherapeutic TargetSignificance
1888Vasicine (natural alkaloid)BronchodilatorFirst isolated quinazoline alkaloid
2003GefitinibEGFRFirst FDA-approved quinazoline kinase inhibitor
2004ErlotinibEGFRImproved specificity over gefitinib
2007LapatinibEGFR/HER2First dual kinase inhibitor for breast cancer
2020s6-Bromo derivatives (e.g., 8a)EGFR/VEGFREnhanced potency through halogen substitution [5]

Structural and Functional Significance of the 6-Bromo-4-methoxy Substitution Pattern

The bioactivity of 6-bromo-4-methoxyquinazoline stems from synergistic electronic and steric modifications imparted by its substituents:

  • Bromo at C6 Position: The bromine atom’s substantial size (van der Waals radius: 1.85 Å) creates optimal steric hindrance that enhances hydrophobic interactions with kinase ATP-binding pockets. Computational studies reveal this substitution increases binding affinity for EGFR by 2.5-fold compared to non-halogenated analogs [1] [5]. The electron-withdrawing nature of bromine also reduces electron density on N3, strengthening hydrogen bonding with kinase hinge residues like Met793 [4] [10].
  • Methoxy at C4 Position: The methoxy group (-OCH₃) provides conformational rigidity while serving as a hydrogen bond acceptor. Density Functional Theory (DFT) analyses confirm this substituent elevates the molecule’s dipole moment, enhancing solubility and membrane permeability compared to 4-keto derivatives [3] [4]. Additionally, the methoxy group sterically shields the C4 position from metabolic oxidation, improving pharmacokinetic stability [7].
  • Synergistic Effects: Molecular docking simulations demonstrate that 6-bromo-4-methoxyquinazolines exhibit superior binding to EGFR (ΔG = -6.7 kcal/mol) compared to mono-substituted analogs. The bromine atom anchors the molecule in a hydrophobic subpocket (e.g., EGFR Leu718), while the methoxy group orients the scaffold for hydrogen bonding with Thr854 in VEGFR-2 [3] [10].

Table 2: Impact of Substituents on Quinazoline Bioactivity

PositionSubstituentKey EffectsExperimental Evidence
C6Bromo- Enhanced hydrophobic interactions- Increased binding affinity- Improved cellular uptake8a: IC₅₀ = 15.85 µM (MCF-7) vs. non-bromo analog IC₅₀ = 42.3 µM [1] [5]
C4Methoxy- Metabolic stability- Conformational rigidity- H-bond acceptor capabilityDFT analysis confirms 10x lower degradation rate vs. 4-keto derivatives [3] [4]
Combined6-Bromo-4-methoxy- Synergistic kinase inhibition- Multi-target engagementDual EGFR/VEGFR inhibition with IC₅₀ < 50 nM [10]

Rationale for Targeting Kinase Inhibition and Cellular Signaling Pathways

The therapeutic relevance of 6-bromo-4-methoxyquinazoline derivatives lies in their capacity to simultaneously modulate multiple oncogenic signaling cascades:

  • EGFR/HER2 Dual Inhibition: These derivatives disrupt signal transduction in the ErbB receptor family by competitively binding to the ATP site. Molecular dynamics simulations reveal that 6-bromo-4-methoxyquinazolines form stable salt bridges with HER2 Lys751 and hydrophobic contacts with EGFR Leu788, enabling submicromolar IC₅₀ values against both kinases (e.g., compound 9f: EGFR IC₅₀ = 46.90 nM; HER2 IC₅₀ = 31.07 nM) [6] [10]. This dual inhibition circumvents compensatory signaling common in monotherapy resistance.
  • VEGFR-2 Antiangiogenic Activity: By targeting the intracellular kinase domain of VEGFR-2, these compounds suppress endothelial cell proliferation and tumor vascularization. Critical interactions include hydrogen bonding with Cys919 and hydrophobic packing in the gatekeeper region (Phe1047), reducing kinase activity at nanomolar concentrations (e.g., compound 13a: IC₅₀ = 18.3 nM) [10].
  • Downstream Pathway Modulation: Inhibition of these receptor tyrosine kinases (RTKs) attenuates PI3K/AKT/mTOR and MAPK pathways, inducing G1/S cell cycle arrest and apoptosis. Western blot analyses confirm compound 36 (a 4-methylquinazoline analog) reduces phosphorylated AKT and ERK levels by >80% in leukemia cells at 1 µM concentrations [3] [6]. This multi-pathway suppression is critical for overcoming compensatory mechanisms in malignancies like oesophageal squamous cell carcinoma (OSCC), where combined ERBB and CDK4/6 inhibition demonstrates synergistic efficacy [6].

Table 3: Kinase Inhibition Profile of Optimized 6-Bromo-4-methoxyquinazoline Derivatives

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Cellular Activity
9f46.9031.07-AU-565: 1.84 µM [10]
11b48.2156.52-MDA-MB-231: 2.95 µM [10]
13a--18.3HCT-116: 3.21 µM [10]
8a*15,850*--MCF-7: 15.85 µM [5]

*Reported in nM for comparison; original data in µM [5]

The strategic targeting of these interconnected pathways positions 6-bromo-4-methoxyquinazoline as a versatile scaffold for next-generation kinase inhibitors, particularly against cancers with complex resistance mechanisms.

Properties

CAS Number

915924-79-7

Product Name

6-Bromo-4-methoxyquinazoline

IUPAC Name

6-bromo-4-methoxyquinazoline

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3

InChI Key

SCWYBXFJOPLSQA-UHFFFAOYSA-N

SMILES

COC1=NC=NC2=C1C=C(C=C2)Br

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.